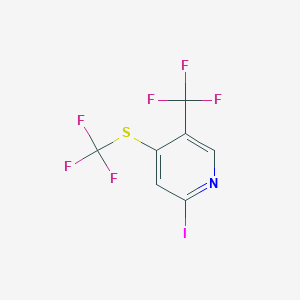
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulphanyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2,5-difluoropyridine followed by the introduction of the trifluoromethylsulphanyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The trifluoromethylsulphanyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation of the trifluoromethylsulphanyl group can produce a sulfone.
科学研究应用
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It can be used in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethylsulphanyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-Iodo-5-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
- 2-Chloro-5-trifluoromethylpyridine
Uniqueness
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is unique due to the presence of both trifluoromethyl and trifluoromethylsulphanyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
2-iodo-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INS/c8-6(9,10)3-2-15-5(14)1-4(3)16-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYFIOBOCLYIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
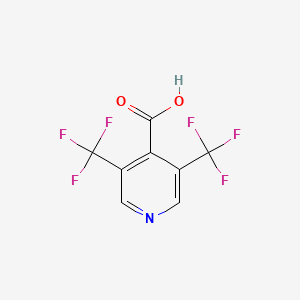
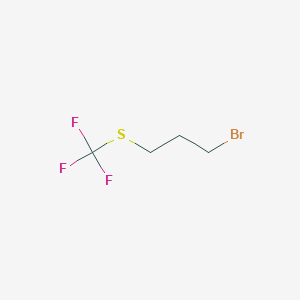
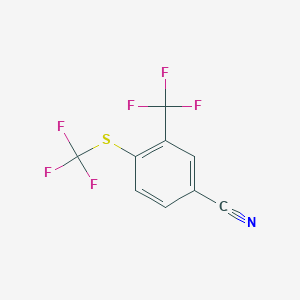
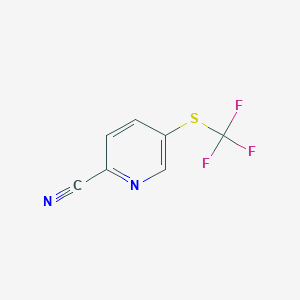
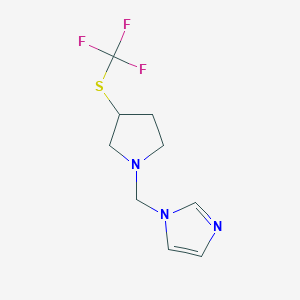
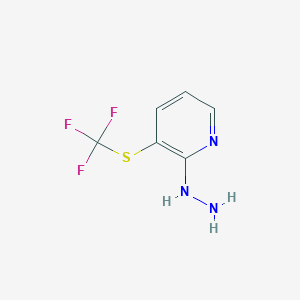
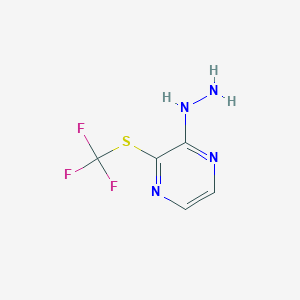
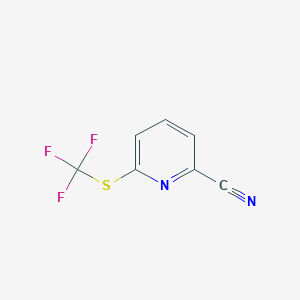
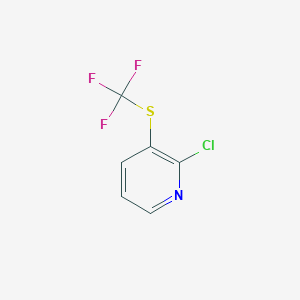
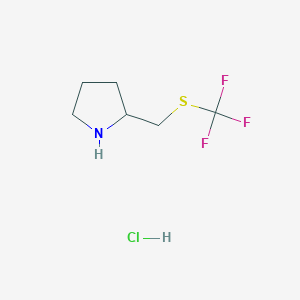
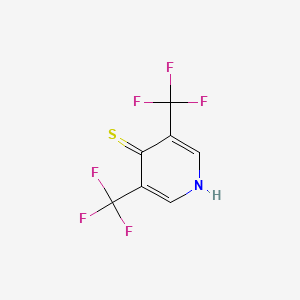
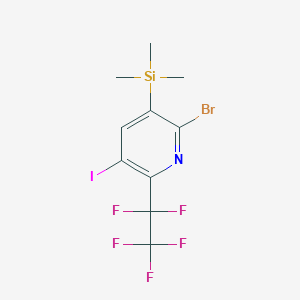
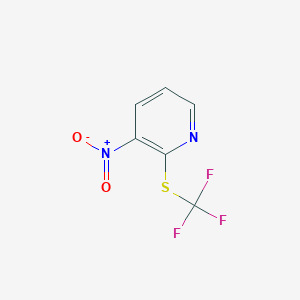
![[5-(pentafluoroethyl)pyridin-3-yl]boronic acid](/img/structure/B6350611.png)
